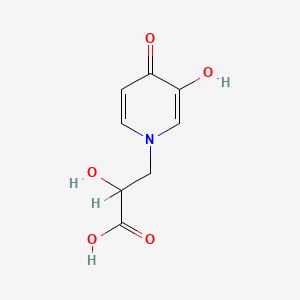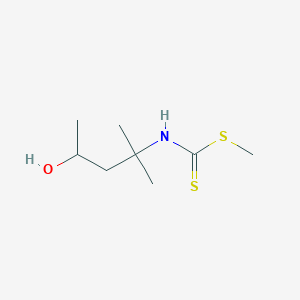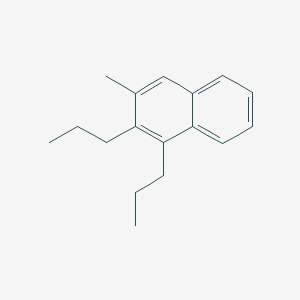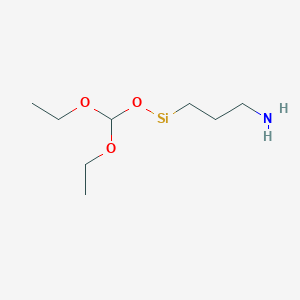
Zirconium arsenide (ZrAs)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium arsenide (ZrAs) is a compound composed of zirconium and arsenicZirconium arsenide crystallizes in a hexagonal structure and exhibits interesting semiconducting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium arsenide can be synthesized through various methods, including chemical vapor transport and solid-state reactions. One common method involves the reaction of zirconium and arsenic at high temperatures. The reaction typically takes place in a sealed tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of zirconium arsenide may involve similar high-temperature synthesis methods. the scale of production requires careful control of reaction conditions to ensure the purity and consistency of the product. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed for the production of high-quality zirconium arsenide films .
Chemical Reactions Analysis
Types of Reactions
Zirconium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Zirconium arsenide can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of zirconium oxide and arsenic oxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or carbon monoxide. These reactions can convert zirconium arsenide back to its elemental components.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zirconium arsenide typically produces zirconium oxide and arsenic oxide, while reduction reactions yield elemental zirconium and arsenic .
Scientific Research Applications
Chemistry: In chemistry, zirconium arsenide is used as a precursor for the synthesis of other zirconium-based compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, zirconium arsenide-modified nanoparticles have been explored for their potential in targeted drug delivery and imaging.
Industry: In the industrial sector, zirconium arsenide is used in the production of advanced electronic devices and materials.
Mechanism of Action
The mechanism by which zirconium arsenide exerts its effects is primarily related to its electronic structure. Zirconium arsenide exhibits unique electronic properties due to the interaction between zirconium and arsenic atoms. These interactions result in specific band structures and electronic states that influence the compound’s behavior in various applications .
Comparison with Similar Compounds
Similar Compounds
Zirconium phosphide (ZrP): Zirconium phosphide is another compound with similar electronic properties.
Zirconium nitride (ZrN): Zirconium nitride is known for its hardness and high melting point.
Zirconium carbide (ZrC): Zirconium carbide is a hard refractory material with high thermal conductivity.
Uniqueness of Zirconium Arsenide
Zirconium arsenide stands out due to its unique semiconducting properties and hexagonal crystal structure.
Properties
CAS No. |
60909-47-9 |
|---|---|
Molecular Formula |
AsZr |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
arsanylidynezirconium |
InChI |
InChI=1S/As.Zr |
InChI Key |
FIJMPJIZAQHCBA-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)

![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![2-[(Phenylsulfanyl)amino]ethan-1-ol](/img/structure/B14594094.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)



